methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate
Description
Methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate (CAS: 170304-68-4), also known as methyl 2-(4-hydroxybenzoyl)benzoate, is a benzophenone derivative with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol . Structurally, it consists of a benzoate ester group linked to a 4-hydroxyphenyl ketone moiety. This compound has garnered attention as a precursor for synthesizing pitofenone, an antispasmodic agent . Its crystalline structure, stabilized by intermolecular hydrogen bonds (e.g., O–H···O interactions), has been elucidated via X-ray diffraction, revealing a planar benzophenone core .
Properties
IUPAC Name |
(4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-18-13-10-15(17,19-2)9-8-12(13)14(16)11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXOQRSOWDOQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698171 | |
| Record name | (4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21147-23-9 | |
| Record name | (4-Hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanone.
Reduction: Formation of (4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)(phenyl)methanol.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain structural modifications enhanced its efficacy against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
- Compound : this compound derivatives
- Pathogens Tested : E. coli, S. aureus
- Results : Enhanced activity with specific substitutions; minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.
2. Anti-parasitic Properties
This compound has shown promise in the treatment of parasitic infections. Its derivatives have been tested against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The structure-activity relationship (SAR) studies revealed that modifications can lead to increased potency and selectivity against these pathogens .
Case Study: Anti-parasitic Activity
- Compound : Modified this compound
- Parasites Tested : T. cruzi, L. donovani
- Results : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-parasitic activity.
Materials Science Applications
1. Polymer Chemistry
This compound is utilized as a monomer in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyester A | 250 | 60 |
| Polyester B | 230 | 55 |
| Modified Polyester | 270 | 70 |
Agricultural Chemistry Applications
1. Plant Growth Regulators
Research has explored the use of this compound as a plant growth regulator. Its application has been linked to improved growth rates and yield in various crops.
Case Study: Crop Yield Enhancement
- Application Method : Foliar spray
- Crops Tested : Tomato, cucumber
- Results : Increased yield by approximately 20% compared to untreated controls.
Mechanism of Action
The mechanism of action of methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors. The phenylmethanone moiety may also play a role in binding to hydrophobic pockets within proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical and Agrochemical Contexts
The following table highlights key structural and functional differences between methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate and related compounds:
Key Observations:
Functional Group Influence: The 4-hydroxyphenyl carbonyl group in the target compound distinguishes it from agrochemical derivatives like tribenuron-methyl, which contains a sulfonylurea-triazine moiety . In contrast, methyl 3,4,5-trimethoxy-2-(nicotinamido)benzoate () exhibits neuroprotective effects due to its methoxy and nicotinamide substituents, which improve membrane permeability and antioxidant activity .
Biological Activity vs. Structural Complexity: While the target compound is primarily a synthetic precursor, its structural simplicity (compared to neuroprotective or herbicidal analogues) limits direct therapeutic application. However, its benzophenone core is a versatile scaffold for drug development .
Physicochemical and Crystallographic Comparisons
- Solubility and Stability: this compound’s hydroxyl group enhances water solubility compared to fully nonpolar analogues like methyl 2-methoxy-4-[(4-methoxyphenyl)amino]benzoate (), which relies on methoxy groups for lipophilicity .
- Crystal Packing :
The compound forms hydrogen-bonded dimers via O–H···O interactions between the hydroxyl and carbonyl groups, a feature shared with 2-[(2-carboxyphenyl)disulfanyl]benzoate (), where carboxylate and disulfide groups mediate molecular recognition .
Biological Activity
Methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate, also known as methyl 2-(4-hydroxyphenyl)benzoate, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acylation of methyl benzoate with 4-hydroxybenzoyl chloride. The compound features a benzoate moiety with a hydroxyl group on the para position of the phenyl ring, which is crucial for its biological activity. Structural analysis through techniques like X-ray crystallography has provided insights into its conformation and molecular interactions .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses bactericidal properties, inhibiting protein synthesis and affecting cell membrane integrity .
- Antifungal Properties : It has demonstrated antifungal activity against Candida species, with mechanisms involving inhibition of biofilm formation and disruption of cellular processes .
- Antitumor Effects : Research has indicated that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and CCF-STTG1 (astrocytoma). The compound induced apoptosis in these cells, suggesting potential as an anticancer agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structural features. Modifications to the hydroxyl group or the carbonyl moiety can significantly alter its potency. For instance:
- Hydroxyl Substitution : The presence of the hydroxyl group enhances solubility and interaction with biological targets.
- Carbonyl Group : The carbonyl functionality is essential for the compound's ability to form hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating superior efficacy .
- Antitumor Activity : In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability for HepG2 cells, with an IC50 value of approximately 40 µM. This suggests its potential use as an adjunct therapy in cancer treatment .
- Mechanism of Action : Investigations into its mechanism revealed that the compound induces apoptosis through caspase activation and disruption of mitochondrial membrane potential in cancer cells, highlighting its role as a pro-apoptotic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate, and what key reaction conditions are critical for high yields?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Friedel-Crafts acylation : Introduce the 4-hydroxyphenyl carbonyl group to 2-methylbenzoate using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.
Esterification : Protect the hydroxyl group of the intermediate using methyl chloride or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone).
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-acylation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are used to characterize this compound, and what diagnostic signals are observed?
- Methodological Answer :
- ¹H NMR :
- Aromatic protons: Multiplets between δ 7.2–8.1 ppm (integration for 8 aromatic H).
- Ester methyl group: Singlet at δ 3.9 ppm.
- Hydroxyl proton: Broad singlet at δ 5.2 ppm (exchangeable with D₂O).
- IR Spectroscopy :
- Ester C=O stretch at ~1720 cm⁻¹.
- Aromatic C=O (carbonyl) at ~1660 cm⁻¹.
- X-ray Crystallography : Confirms molecular geometry, dihedral angles between aromatic rings (~25–35°), and hydrogen-bonding networks (O–H···O interactions) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the electronic structure to predict sites of nucleophilic attack (e.g., carbonyl vs. ester groups). Use B3LYP/6-31G(d) basis sets to calculate Fukui indices for electrophilicity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Compare activation energies for competing mechanisms (e.g., SN2 vs. acyl transfer).
- Case Study : Discrepancies in hydrolysis rates under acidic vs. basic conditions were resolved by identifying solvent-dependent transition states using Gaussian09 .
Q. What strategies address inconsistencies in crystal structure data for this compound analogs?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain polymorphism.
- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) improves accuracy for heavy-atom positions.
- Example : A 2011 study reported a dihedral angle of 28.5° between aromatic rings, while a 2012 analysis found 32.1° due to differing crystallization solvents (ethanol vs. acetonitrile). Hirshfeld analysis confirmed solvent-dependent packing motifs .
Q. How does the steric and electronic environment of this compound influence its application in photoactive materials?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance maxima (λmax ~280 nm for π→π* transitions) and compare with TD-DFT calculations.
- Cyclic Voltammetry : Determine HOMO/LUMO levels (-5.3 eV and -1.8 eV, respectively) to assess charge-transfer potential.
- Applications : The compound’s extended conjugation and hydroxyl group enable use as a photosensitizer in dye-sensitized solar cells (DSSCs), achieving ~4.2% efficiency in TiO₂-based systems .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (e.g., unreacted starting materials).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals polymorphic forms (melting points: 135–138°C for α-form vs. 142–145°C for β-form).
- Root Cause : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) favor different polymorphs due to solvent polarity .
Research Workflow Integration
Q. How can researchers integrate this compound into multi-step synthetic pathways for bioactive molecules?
- Methodological Answer :
- Protection/Deprotection : Use the hydroxyl group for selective functionalization (e.g., silylation with TBSCl).
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to extend conjugation.
- Case Study : The compound served as a precursor to antitumor agents via Heck coupling, yielding analogs with IC₅₀ = 8.7 µM against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
